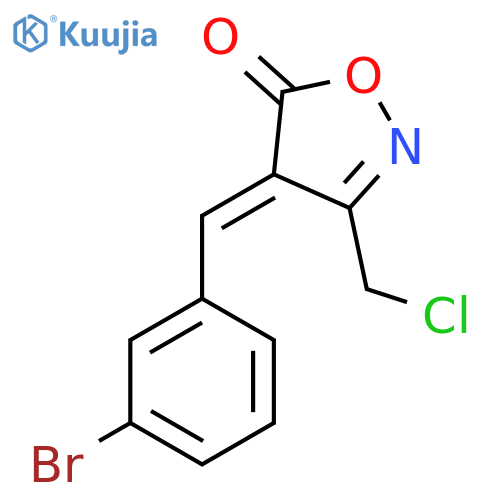Cas no 1142199-51-6 ((4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one)

1142199-51-6 structure
商品名:(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
CAS番号:1142199-51-6
MF:C11H7BrClNO2
メガワット:300.535781145096
MDL:MFCD12027812
CID:4680981
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one 化学的及び物理的性質
名前と識別子
-
- (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
- (4E)-4-(3-bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one
- 4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
- STK505220
- BBL018038
- (4E)-4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
- (4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
-
- MDL: MFCD12027812
- インチ: 1S/C11H7BrClNO2/c12-8-3-1-2-7(4-8)5-9-10(6-13)14-16-11(9)15/h1-5H,6H2/b9-5+
- InChIKey: OBFMKLDHECOPIV-WEVVVXLNSA-N
- ほほえんだ: BrC1=CC=CC(=C1)/C=C1/C(=O)ON=C/1CCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 354
- トポロジー分子極性表面積: 38.7
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | LS-02906-1G |
(4E)-4-[(3-bromophenyl)methylidene]-3-(chloromethyl)-4,5-dihydro-1,2-oxazol-5-one |
1142199-51-6 | >95% | 1g |
£276.00 | 2025-02-08 | |
| abcr | AB380855-500 mg |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one |
1142199-51-6 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB380855-1 g |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one |
1142199-51-6 | 1g |
€239.00 | 2023-04-25 | ||
| Chemenu | CM739025-5g |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4h)-one |
1142199-51-6 | 95%+ | 5g |
$638 | 2023-11-24 | |
| Chemenu | CM739025-1g |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4h)-one |
1142199-51-6 | 95%+ | 1g |
$214 | 2023-11-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433783-1g |
(E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |
1142199-51-6 | 98% | 1g |
¥1428.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433783-5g |
(E)-4-(3-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |
1142199-51-6 | 98% | 5g |
¥5325.00 | 2024-08-09 | |
| TRC | E022440-250mg |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one |
1142199-51-6 | 250mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB380855-500mg |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one; . |
1142199-51-6 | 500mg |
€205.00 | 2025-02-15 | ||
| abcr | AB380855-1g |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one; . |
1142199-51-6 | 1g |
€237.00 | 2025-02-15 |
(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1142199-51-6 ((4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1142199-51-6)(4E)-4-(3-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

清らかである:99%/99%
はかる:1g/5g
価格 ($):160.0/479.0